5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid
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Overview
Description
5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazolidinone ring, a chlorobenzylidene group, and a hydroxybenzoic acid moiety, making it an interesting subject for chemical research and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid typically involves multiple steps:
Formation of the Thiazolidinone Ring: This step involves the reaction of a suitable thioamide with an α-haloketone under basic conditions to form the thiazolidinone ring.
Introduction of the Chlorobenzylidene Group: The thiazolidinone intermediate is then reacted with 3-chlorobenzaldehyde in the presence of a base to introduce the chlorobenzylidene group.
Acetylation: The resulting compound is acetylated using acetic anhydride or acetyl chloride.
Coupling with 2-Hydroxybenzoic Acid: Finally, the acetylated intermediate is coupled with 2-hydroxybenzoic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring and the hydroxybenzoic acid moiety.
Reduction: Reduction reactions can target the carbonyl groups within the compound.
Substitution: The chlorobenzylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the thiazolidinone ring and hydroxybenzoic acid.
Reduction: Reduced forms of the carbonyl groups.
Substitution: Substituted derivatives of the chlorobenzylidene group.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinone derivatives.
Biology
In biological research, the compound is investigated for its potential as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways.
Medicine
In medicinal chemistry, 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid is explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry
Mechanism of Action
The mechanism of action of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The thiazolidinone ring can interact with enzyme active sites, inhibiting their activity. The hydroxybenzoic acid moiety can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl acetic acid
- 2-Hydroxy-5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)benzoic acid
Uniqueness
The uniqueness of 5-({[(5Z)-5-(3-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetyl}amino)-2-hydroxybenzoic acid lies in its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the thiazolidinone ring and the hydroxybenzoic acid moiety allows for diverse interactions with molecular targets, making it a versatile compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H13ClN2O5S2 |
---|---|
Molecular Weight |
448.9 g/mol |
IUPAC Name |
5-[[2-[(5Z)-5-[(3-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetyl]amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C19H13ClN2O5S2/c20-11-3-1-2-10(6-11)7-15-17(25)22(19(28)29-15)9-16(24)21-12-4-5-14(23)13(8-12)18(26)27/h1-8,23H,9H2,(H,21,24)(H,26,27)/b15-7- |
InChI Key |
PXIJCVJOKKLMMU-CHHVJCJISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC(=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
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